molecular formula C19H20N6O2 B5555793 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5555793
M. Wt: 364.4 g/mol
InChI Key: PZJOFZWDQVETGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16477390 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds structurally related to 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine has focused on their synthesis and potential biological activities. For instance, compounds derived from similar chemical structures have been studied for their anti-inflammatory and analgesic properties. One study explored novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential therapeutic applications of these compounds in managing pain and inflammation.

Antimicrobial and Antitubercular Effects

Imidazole derivatives have been synthesized to mimic the structure of potent antimycobacterial agents. A study on 4-substituted 1-(p-methoxybenzyl)imidazoles showed potential antimycobacterial activity, although not as potent as previously synthesized purines and pyrimidines, suggesting a continued interest in developing novel compounds for antimicrobial use (Miranda & Gundersen, 2009).

Antineoplastic Potential

The exploration of benzimidazole condensed ring systems has yielded compounds with variable degrees of antineoplastic activity against certain cancer cell lines, highlighting the ongoing search for new cancer therapies (Abdel-Hafez, 2007). This work underscores the potential of structurally related compounds in the development of novel anticancer agents.

Enhancement of Solubility

The solubility of pharmaceutical compounds is a critical factor in drug development. Studies on improving the solubility of compounds through the formation of cocrystals and salts, as demonstrated with 6-mercaptopurine, provide insight into strategies that could be applicable to enhancing the bioavailability of related compounds (Xu et al., 2012).

Safety and Hazards

Imidazoles and related compounds can pose various safety hazards. For example, 4-(1H-Imidazol-1-yl)benzoic acid may cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

The field of imidazole synthesis and application is a vibrant area of research, with many recent advances and ongoing studies . Future directions may include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties and behaviors of novel imidazole-based compounds.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOFZWDQVETGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.